3,3'-Dimethoxy-N,N'-bis(p-methoxybenzylidene)benzidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Dimethoxy-N,N’-bis(p-methoxybenzylidene)benzidine is an organic compound known for its application in the production of dyes and pigments. It is a derivative of benzidine and is characterized by the presence of methoxy groups and benzylidene groups attached to the benzidine core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dimethoxy-N,N’-bis(p-methoxybenzylidene)benzidine typically involves the condensation of 3,3’-dimethoxybenzidine with p-methoxybenzaldehyde under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3,3’-Dimethoxy-N,N’-bis(p-methoxybenzylidene)benzidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine groups to amine groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
3,3’-Dimethoxy-N,N’-bis(p-methoxybenzylidene)benzidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Widely used in the production of dyes and pigments for textiles, plastics, and inks.
Mechanism of Action
The mechanism of action of 3,3’-Dimethoxy-N,N’-bis(p-methoxybenzylidene)benzidine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pathways involved include oxidative stress and signal transduction .
Comparison with Similar Compounds
Similar Compounds
3,3’-Dimethoxybenzidine: A precursor to 3,3’-Dimethoxy-N,N’-bis(p-methoxybenzylidene)benzidine, used in dye production.
N,N’-Bis(3-methylamino)propyl methylamine: Another benzidine derivative with different functional groups.
3,4-Dimethoxy-N-methylphenethylamine: A compound with similar methoxy groups but different core structure .
Uniqueness
3,3’-Dimethoxy-N,N’-bis(p-methoxybenzylidene)benzidine is unique due to its specific combination of methoxy and benzylidene groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized dyes and pigments .
Properties
Molecular Formula |
C30H28N2O4 |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
N-[2-methoxy-4-[3-methoxy-4-[(4-methoxyphenyl)methylideneamino]phenyl]phenyl]-1-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C30H28N2O4/c1-33-25-11-5-21(6-12-25)19-31-27-15-9-23(17-29(27)35-3)24-10-16-28(30(18-24)36-4)32-20-22-7-13-26(34-2)14-8-22/h5-20H,1-4H3 |
InChI Key |
MBXBJYDONPFMDO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=CC4=CC=C(C=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.